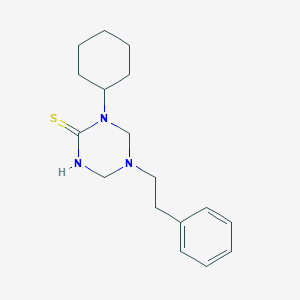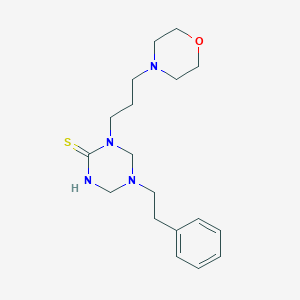![molecular formula C18H22ClN5O2S2 B282704 N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B282704.png)
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the thiadiazole class of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is not fully understood. However, it is believed that the compound acts on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has a number of biochemical and physiological effects. These include an increase in serotonin and dopamine levels in the brain, as well as a decrease in the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. However, one limitation is that the compound is not currently approved for human use and therefore cannot be used in clinical trials.
Direcciones Futuras
There are a number of future directions for research on N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted treatments for anxiety, depression, and addiction.
Another area of research could focus on developing new compounds based on the structure of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide, which could have improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a promising compound for scientific research. While its exact mechanism of action is not fully understood, studies have shown that it has potential as a treatment for anxiety, depression, and addiction. Further research is needed to fully elucidate the compound's effects and to develop new compounds with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves the reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then treated with thioacetic acid to yield the desired compound.
Aplicaciones Científicas De Investigación
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's potential as a treatment for anxiety and depression. Studies have shown that the compound has anxiolytic and antidepressant effects in animal models.
Another area of research has explored the compound's potential as a treatment for drug addiction. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction.
Propiedades
Fórmula molecular |
C18H22ClN5O2S2 |
|---|---|
Peso molecular |
440 g/mol |
Nombre IUPAC |
N-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H22ClN5O2S2/c1-12(2)16(26)20-17-21-22-18(28-17)27-11-15(25)24-8-6-23(7-9-24)14-5-3-4-13(19)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,20,21,26) |
Clave InChI |
IFHXBNQZNUGQIZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)





![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)
![2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282656.png)